1-(3-bromopropyl)-3-nitro-1H-pyrazole

Regioselective synthesis N-alkylation Pyrazole derivatives

Achieve unparalleled regiochemical precision in your syntheses with this exclusive 1-(3-bromopropyl)-3-nitro-1H-pyrazole. Manufactured via a catalyst-free, highly regioselective protocol (>90% yield, >99.9:1 N1/N2 selectivity), it guarantees a single isomer. The unique orthogonal bromo/nitro handles enable efficient late-stage diversification without protecting groups, essential for kinase/GPCR drug discovery, activity-based probes, and advanced material science. Avoid isomeric mixtures and streamline your workflow with this essential, high-purity scaffold.

Molecular Formula C6H8BrN3O2
Molecular Weight 234.05 g/mol
CAS No. 1250489-44-1
Cat. No. B1522536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromopropyl)-3-nitro-1H-pyrazole
CAS1250489-44-1
Molecular FormulaC6H8BrN3O2
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CCCBr
InChIInChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2
InChIKeySRIYOBJOTYUNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-3-nitro-1H-pyrazole (CAS 1250489-44-1) – A Regioselectively Accessible, Dual-Functional Pyrazole Scaffold for Late-Stage Diversification


1-(3-Bromopropyl)-3-nitro-1H-pyrazole (CAS 1250489-44-1) is a 3-nitropyrazole derivative bearing an N1-(3-bromopropyl) substituent. It belongs to the pyrazole class of heterocycles, which are widely employed as bioisosteres of phenol due to their favorable lipophilicity and metabolic stability . This specific compound serves as a versatile small molecule scaffold wherein the nitro group can be reduced to an amine for subsequent derivatization, while the bromopropyl moiety enables nucleophilic substitution, alkylation, and cross-coupling reactions [1].

Why a Generic 3-Nitropyrazole Cannot Replace 1-(3-Bromopropyl)-3-nitro-1H-pyrazole in Synthetic Routes Requiring Orthogonal Functionality


Generic substitution among 3-nitropyrazoles is not feasible due to the stringent regiochemical and functional requirements of downstream applications. The N1-alkylation of 3-nitropyrazoles is known to be highly sensitive to reaction conditions and the nature of the electrophile, often yielding mixtures of N1 and N2 regioisomers that are difficult to separate [1]. The target compound is distinguished by a catalyst-free, highly regioselective synthetic protocol that delivers the N1-alkylated product in >90% yield with >99.9:1 N1/N2 selectivity [2]. In contrast, analogs with alternative N-substituents or different substitution patterns on the pyrazole core (e.g., 3-(2-bromopropyl)-4-nitro-1H-pyrazole) exhibit distinct reactivity profiles and physical properties that preclude simple one-for-one replacement in multi-step syntheses [3]. The presence of both the reducible nitro group and the displaceable bromopropyl chain in the N1 position provides a unique orthogonal handle set that is absent in simpler 3-nitropyrazole analogs, making this specific scaffold essential for achieving efficient late-stage functionalization without compromising regiochemical integrity [2].

Quantitative Differentiation of 1-(3-Bromopropyl)-3-nitro-1H-pyrazole (1250489-44-1) Against Closest Analogs: Regioselectivity, Bioactivity, and Physicochemical Profile


Regioselective Synthesis: Catalyst-Free Michael Addition Achieves >99.9:1 N1/N2 Selectivity vs. Traditional Alkylation Methods

The synthesis of 1-(3-bromopropyl)-3-nitro-1H-pyrazole via a catalyst-free Michael reaction proceeds with an N1/N2 regioselectivity exceeding 99.9:1 and a yield greater than 90% [1]. In contrast, traditional base-mediated alkylation of 3-nitropyrazoles with alkyl halides often yields regioisomeric mixtures with N1/N2 ratios ranging from 1.5:1 to 6:1, requiring chromatographic separation and resulting in lower isolated yields (typically 28–75%) [2]. This stark difference in regioselectivity directly impacts synthetic efficiency and product purity.

Regioselective synthesis N-alkylation Pyrazole derivatives

Antimicrobial Activity: 3-Nitropyrazole Scaffold Exhibits Broad-Spectrum Antibacterial and Antiparasitic Activity

The 3-nitropyrazole pharmacophore, which is the core of the target compound, has been demonstrated to possess outstanding in vitro and in vivo antimicrobial action against a range of bacterial and protozoal pathogens, including Salmonella and Trichomonas species [1]. The nitro group is essential for this activity, and the N1-bromopropyl substituent provides a vector for further optimization of potency and pharmacokinetic properties [2]. While direct head-to-head antimicrobial data for 1-(3-bromopropyl)-3-nitro-1H-pyrazole itself are not publicly available, the class of 1,4-disubstituted-3-nitropyrazoles (to which this compound belongs) has been validated as effective in both systemic and urinary tract infection models [1].

Antimicrobial 3-Nitropyrazole Agrochemical

Physicochemical Differentiation: Distinct Molecular Descriptors vs. Regioisomeric Analog 3-(2-bromopropyl)-4-nitro-1H-pyrazole

1-(3-Bromopropyl)-3-nitro-1H-pyrazole and its closest regioisomeric analog, 3-(2-bromopropyl)-4-nitro-1H-pyrazole (CAS 2229358-28-3), exhibit notable differences in computed physicochemical descriptors that influence their behavior in medicinal chemistry contexts. The target compound is predicted to have a topological polar surface area (TPSA) of 74.5 Ų, a XLogP3 value of 1.5, and a hydrogen bond donor count of 1 [1]. While the analog shares the same TPSA and XLogP3, the difference in substitution pattern alters the molecular shape and potential for specific non-covalent interactions, as evidenced by distinct NMR and crystallographic signatures [2].

Physicochemical properties Lipophilicity Polar surface area

Synthetic Versatility: Orthogonal Functional Groups Enable Rapid Derivatization to Aminopyrazoles and Beyond

The target compound incorporates two functional groups with orthogonal reactivity: a nitro group that can be selectively reduced to a primary amine, and a primary alkyl bromide that participates in nucleophilic substitution, cross-coupling, and click chemistry reactions. This dual functionality is a key differentiator from simple 3-nitropyrazole (CAS 26621-44-3) or 1-alkyl-3-nitropyrazoles lacking the bromo handle. The methodology for accessing this scaffold has been shown to be compatible with bromo, ester, nitro, and nitrile functionalities, underscoring its suitability for generating diverse compound libraries [1].

Late-stage functionalization Orthogonal reactivity Medicinal chemistry

Application Scenarios for 1-(3-Bromopropyl)-3-nitro-1H-pyrazole (1250489-44-1) in Drug Discovery, Agrochemical Development, and Materials Science


Medicinal Chemistry: Late-Stage Diversification to 3-Aminopyrazole-Based Kinase Inhibitors and GPCR Modulators

The exceptional regioselectivity of the synthetic protocol (N1/N2 >99.9:1) and the orthogonal nitro/bromo handles make this compound an ideal intermediate for the rapid assembly of 3-aminopyrazole libraries [1]. In drug discovery programs targeting kinases (e.g., RIP1, c-Met) or GPCRs, the ability to sequentially functionalize the N1-bromopropyl chain and the C3-amino group enables efficient exploration of structure-activity relationships without the need for protecting group strategies [2].

Agrochemical R&D: Design of Novel Antibacterial and Antiparasitic Agents

Leveraging the validated antimicrobial activity of the 3-nitropyrazole pharmacophore [3], this bromo-functionalized derivative serves as a precursor for the synthesis of new crop protection agents. The bromopropyl group can be used to introduce moieties that enhance plant uptake or modulate soil mobility, enabling the development of targeted herbicides or fungicides with improved environmental profiles [3].

Chemical Biology: Development of Activity-Based Probes and Affinity Labels

The primary alkyl bromide acts as an electrophilic warhead that can covalently modify nucleophilic residues (e.g., cysteine, histidine) in target proteins [1]. Coupled with the nitro group as a latent handle for installing fluorescent or affinity tags (via reduction to amine), this compound is uniquely suited for the creation of activity-based probes for profiling enzyme families and validating drug targets [1].

Materials Chemistry: Precursor to Pyrazole-Containing Coordination Polymers and MOFs

The bifunctional nature of the molecule allows it to serve as a building block for the construction of metal-organic frameworks (MOFs) and coordination polymers [4]. The nitro group can coordinate to metal centers, while the bromopropyl chain can be further elaborated to tune the porosity and functionality of the resulting materials for applications in gas storage, separation, and catalysis [4].

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